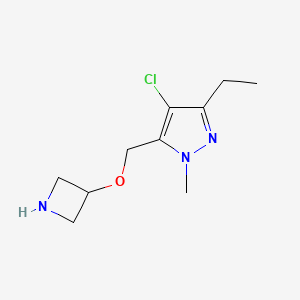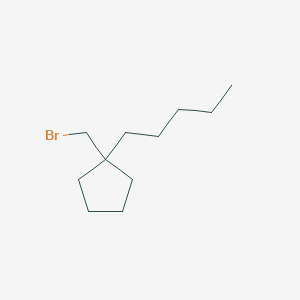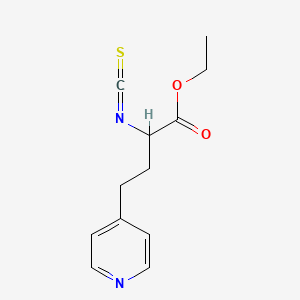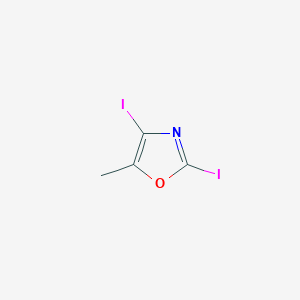
2,4-Diiodo-5-methyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diiodo-5-methyl-1,3-oxazole is a heterocyclic compound characterized by the presence of iodine atoms at the 2nd and 4th positions and a methyl group at the 5th position on the oxazole ring Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-5-methyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The process can be carried out at room temperature in a stereospecific manner, with inversion of stereochemistry . The oxidative aromatization of oxazolines to oxazoles is achieved using reagents like manganese dioxide (MnO₂), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods: Industrial production methods for oxazoles, including this compound, often involve continuous flow processes. These methods offer advantages such as improved safety profiles, higher yields, and reduced need for additional purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diiodo-5-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form open-chain products or other derivatives.
Reduction: Reduction reactions can lead to cleavage of the oxazole ring.
Substitution: The presence of iodine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂), DBU, bromotrichloromethane.
Reduction: Various reducing agents can be used, depending on the desired product.
Substitution: Halogen sources such as diacetoxyiodo benzene (PIDA) and halotrimethylsilane.
Major Products: The major products formed from these reactions include various substituted oxazoles and open-chain derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Diiodo-5-methyl-1,3-oxazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Diiodo-5-methyl-1,3-oxazole involves its interaction with molecular targets through its iodine and methyl groups. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
2,4-Diiodo-1,3-oxazole: Similar structure but lacks the methyl group at the 5th position.
5-Methyl-1,3-oxazole: Similar structure but lacks the iodine atoms at the 2nd and 4th positions.
2-Iodo-5-methyl-1,3-oxazole: Contains only one iodine atom at the 2nd position.
Uniqueness: 2,4-Diiodo-5-methyl-1,3-oxazole is unique due to the presence of both iodine atoms and a methyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C4H3I2NO |
|---|---|
Molekulargewicht |
334.88 g/mol |
IUPAC-Name |
2,4-diiodo-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C4H3I2NO/c1-2-3(5)7-4(6)8-2/h1H3 |
InChI-Schlüssel |
SSZSYORYVWGZHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




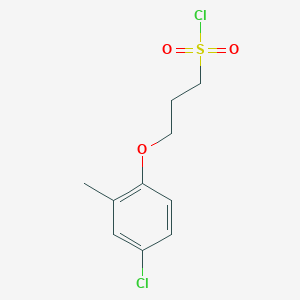
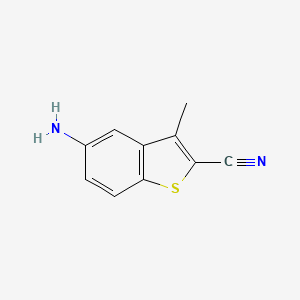
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
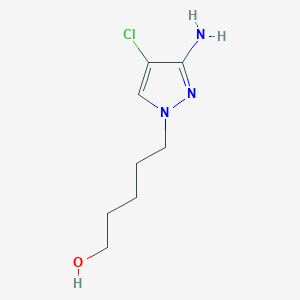
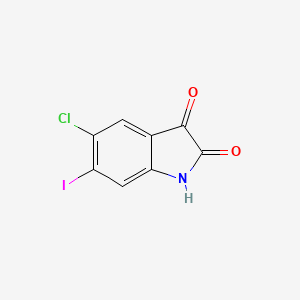
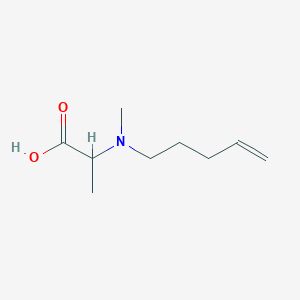
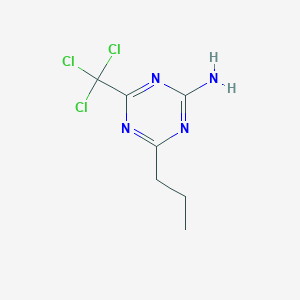
![6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
